molecular formula C7H6INO3 B11846016 5-Iodo-6-methoxypicolinic acid

5-Iodo-6-methoxypicolinic acid

Cat. No.: B11846016
M. Wt: 279.03 g/mol
InChI Key: VUXFHQPPWBILMF-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxypicolinic acid is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an iodine atom at the 5th position and a methoxy group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methoxypicolinic acid typically involves the iodination of 6-methoxypicolinic acid. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure selective iodination at the 5th position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methoxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Oxidation Products: Oxo derivatives with increased oxidation states.

    Reduction Products: Deiodinated derivatives.

Scientific Research Applications

5-Iodo-6-methoxypicolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-6-methoxypicolinic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    6-Methoxypicolinic Acid: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-6-methoxypicolinic Acid: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    Picolinic Acid: The parent compound without any substituents.

Uniqueness: 5-Iodo-6-methoxypicolinic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

5-iodo-6-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6INO3/c1-12-6-4(8)2-3-5(9-6)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

VUXFHQPPWBILMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(=O)O)I

Origin of Product

United States

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